Benzeneethan-d4-amine

Description

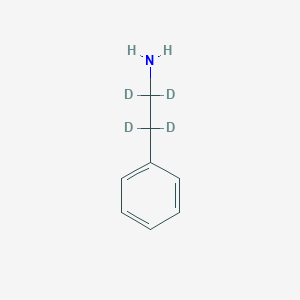

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236527 | |

| Record name | Benzeneethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87620-08-4 | |

| Record name | Benzeneethan-d4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Benzeneethan-d4-amine (Phenethylamine-d4) for Advanced Analytical Applications

1.0 Executive Summary

Benzeneethan-d4-amine, a deuterated isotopologue of phenethylamine, is a critical tool in modern analytical and research chemistry. Its unique properties, derived from the substitution of four hydrogen atoms with deuterium, make it an invaluable internal standard for quantitative mass spectrometry and a tracer for metabolic studies. This guide provides an in-depth exploration of the chemical and physical properties of this compound, detailed methodologies for its application, and essential handling information for researchers, scientists, and drug development professionals. The insights provided herein are intended to empower users to leverage this compound to its full potential, ensuring accuracy, precision, and reliability in their analytical workflows.

2.0 The Significance of Deuterated Compounds in Analytical Science

Isotopic labeling, particularly with deuterium (a stable, non-radioactive isotope of hydrogen), is a cornerstone of modern analytical chemistry. The fundamental principle lies in the mass difference between protium (¹H) and deuterium (²H). While a carbon-deuterium (C-D) bond is chemically similar to a carbon-hydrogen (C-H) bond, the increased mass of deuterium imparts a greater stability to the C-D bond due to a lower zero-point energy.[1] This seemingly subtle difference has profound implications.

In mass spectrometry, a deuterated compound is chemically identical to its non-labeled counterpart, meaning it exhibits the same chromatographic behavior and ionization efficiency. However, it is easily distinguishable by its higher mass-to-charge ratio (m/z). This allows it to serve as an ideal internal standard in isotope dilution mass spectrometry (IDMS), correcting for sample loss during preparation and variations in instrument response. Furthermore, the increased metabolic stability of deuterated molecules is a subject of extensive study in medicinal chemistry, as it can help increase the stability of certain drugs and prevent the formation of toxic metabolites.[1][2]

This compound, as the deuterated form of the neuromodulator phenethylamine, is a prime example of such a vital analytical tool.[2][3] Phenethylamine itself is a monoamine alkaloid found in the mammalian central nervous system that regulates monoamine neurotransmission.[2][4]

3.0 Physicochemical Properties of this compound

The utility of this compound is intrinsically linked to its specific chemical and physical characteristics.

3.1 Chemical Structure and Identifiers

-

IUPAC Name: 2-phenylethan-1,1,2,2-d4-amine

-

Synonyms: Phenethylamine-d4, Benzeneethan-1,1,2,2-d4-amine, 2-Phenylethyl-1,1,2,2-d4-amine[3][5]

-

Chemical Formula: C₈D₄H₇N[3]

-

CAS Number: 87620-08-4[5]

-

Molecular Structure: The molecule consists of a phenyl group attached to an ethylamine chain, with four deuterium atoms substituting the hydrogen atoms on the two carbons of the ethyl group.

3.2 Tabulated Physicochemical Data

For clarity, the core properties of this compound are summarized below. Data for its non-deuterated counterpart, Phenethylamine, are included for comparison where available.

| Property | This compound | Phenethylamine (non-deuterated) |

| Molecular Weight | 125.20 g/mol [3] | 121.18 g/mol [6] |

| Appearance | Colorless to pale yellow liquid or solid[5] | Colorless liquid with a fishy odor[4][7] |

| Boiling Point | Not specified, but expected to be similar to Phenethylamine | ~195 °C[4][8] |

| Melting Point | Not specified | ~ -60 °C[4][8] |

| Solubility | Soluble in organic solvents; limited solubility in water[5] | Soluble in water, ethanol, and ether[4][8] |

| pKa | Not specified, but expected to be similar to Phenethylamine | 9.83 (for the HCl salt)[4] |

| Isotopic Purity | Typically ≥98 atom % D[5] | N/A |

3.3 Isotopic Purity and Stability

The efficacy of this compound as an internal standard is directly dependent on its isotopic purity. High isotopic purity (typically >97-99%) ensures a minimal contribution to the signal of the unlabeled analyte, which is crucial for accurate quantification.[2] The C-D bonds are generally stable under typical analytical conditions, preventing back-exchange with hydrogen atoms from solvents or reagents.[1] The compound is stable under recommended storage conditions.[7]

4.0 Applications in Advanced Analytical Methodologies

4.1 Internal Standard in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard for the quantification of phenethylamine in biological matrices such as plasma, urine, or brain tissue, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1.1 The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the gold standard for quantitative analysis. The methodology involves adding a known amount of the isotopically labeled standard (this compound) to the unknown sample at the earliest stage of sample preparation. The deuterated standard and the native analyte behave identically during extraction, derivatization, and chromatography. However, they are resolved by the mass spectrometer based on their mass difference. By measuring the ratio of the native analyte to the labeled standard, one can accurately calculate the concentration of the analyte in the original sample, as any losses during the workflow will affect both compounds equally.

4.1.2 Workflow: Quantification of Phenethylamine in Biological Matrices

Below is a representative, self-validating protocol for the analysis of phenethylamine.

Protocol: LC-MS/MS Quantification of Phenethylamine in Human Plasma

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of a known concentration of this compound solution (e.g., 100 ng/mL in methanol) as the internal standard.

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile to the plasma sample. Causality: Acetonitrile is a water-miscible organic solvent that denatures and precipitates plasma proteins, releasing the analyte and internal standard into the supernatant.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject 5-10 µL of the supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Causality: Formic acid aids in the protonation of the amine group, improving chromatographic peak shape and ionization efficiency in positive ion mode.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for both phenethylamine and this compound.

-

Phenethylamine (Analyte): e.g., Q1: 122.1 m/z → Q3: 105.1 m/z

-

This compound (Internal Standard): e.g., Q1: 126.2 m/z → Q3: 109.1 m/z

-

-

-

Data Analysis & Validation:

-

Construct a calibration curve using standards of known phenethylamine concentrations spiked with the same amount of internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, including quality controls (QCs) at low, medium, and high concentrations.

-

Determine the concentration of phenethylamine in the unknown samples by interpolating their peak area ratios from the calibration curve. Trustworthiness: The inclusion of QCs validates the accuracy and precision of the analytical run.

-

Caption: Workflow for quantitative analysis using an internal standard.

4.2 Tracer in Pharmacokinetic and Metabolic Studies

Beyond its role as a static internal standard, this compound can be administered to living systems to trace the metabolic fate of phenethylamine. Because the deuterium label does not significantly alter the biological activity, the deuterated compound follows the same metabolic pathways as the endogenous molecule. Researchers can distinguish the administered dose and its metabolites from the endogenous pool, allowing for precise pharmacokinetic (PK) modeling and the identification of novel metabolic products. The increased stability of the C-D bond can also be leveraged to study the kinetic isotope effect in enzymatic reactions, providing insights into metabolic mechanisms.[1][9]

5.0 Handling, Storage, and Safety

-

Storage: this compound should be stored in a tightly sealed container, protected from light, and typically under refrigerated conditions as recommended by the supplier to ensure its long-term stability and isotopic integrity.

-

Safety: As a primary amine, this compound is a strong base and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Upon exposure to air, it can react with carbon dioxide to form a solid carbonate salt.[4] All handling should be performed in a well-ventilated area or a fume hood. Users should consult the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety and disposal information.

This compound is more than just a deuterated molecule; it is an enabling tool for achieving the highest standards of analytical accuracy. Its chemical properties, particularly its mass difference and co-eluting nature with the endogenous analyte, make it an indispensable internal standard for mass spectrometry. Its utility as a metabolic tracer further extends its value in drug development and neuroscience research. By understanding its fundamental properties and applying robust, validated methodologies as outlined in this guide, researchers can ensure the integrity and reliability of their data, driving forward precision in scientific discovery.

7.0 References

-

Le, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzeneethanamine (CAS 64-04-0). Retrieved from [Link]

-

Le, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. PMC. Retrieved from [Link]

-

Scent.vn. (n.d.). Phenethylamine (CAS 64-04-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]

-

Rentsch, K. M. (1984). The release of 3H-noradrenaline by p- and m-tyramines and -octopamines, and the effect of deuterium substitution in alpha-position. PubMed. Retrieved from [Link]

Sources

- 1. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Phenethylamine-d4 | CymitQuimica [cymitquimica.com]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. CAS 87620-08-4: 2-phenyl(~2~H_4_)ethanamine | CymitQuimica [cymitquimica.com]

- 6. Benzeneethanamine (CAS 64-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scent.vn [scent.vn]

- 9. The release of 3H-noradrenaline by p- and m-tyramines and -octopamines, and the effect of deuterium substitution in alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Benzeneethan-d4-amine

This guide provides a comprehensive overview of the synthesis and purification of Benzeneethan-d4-amine, a deuterated isotopologue of phenethylamine. This compound is of significant interest to researchers, scientists, and drug development professionals, primarily for its application as an internal standard in pharmacokinetic and metabolic studies. The strategic incorporation of deuterium atoms offers a distinct mass shift, enabling precise quantification in complex biological matrices without altering the compound's chemical properties.

The Significance of Deuterated Compounds in Pharmaceutical Research

Deuterated compounds, wherein one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in modern drug discovery and development. This isotopic substitution imparts a greater mass to the molecule, a feature readily distinguishable by mass spectrometry.[1] Consequently, deuterated analogues of active pharmaceutical ingredients (APIs) or their metabolites serve as ideal internal standards for quantitative bioanalysis. Their use mitigates matrix effects and variations in sample processing, leading to more accurate and reliable pharmacokinetic data.[2]

Beyond their role as standards, deuterium incorporation can also subtly alter a drug's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage. This "kinetic isotope effect" can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended pharmacokinetic profile.

Synthesis of this compound: A Guided Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable nitrile precursor, such as phenylacetonitrile, using a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation due to its high reactivity and the ability to deliver four deuterium atoms.

Reaction Principle

The synthesis hinges on the reduction of the nitrile group (-C≡N) to a primary amine (-CD₂-ND₂). Lithium aluminum deuteride serves as a potent source of deuteride ions (D⁻). The reaction proceeds via nucleophilic attack of the deuteride on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. A subsequent aqueous workup quenches the reaction and liberates the free amine.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of Phenylacetonitrile with LiAlD₄

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenylacetonitrile | 117.15 | 5.0 g | 0.0427 |

| Lithium aluminum deuteride (LiAlD₄) | 41.98 | 2.7 g | 0.0643 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Deionized Water | - | As needed | - |

| 15% Sodium Hydroxide Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Diethyl Ether | - | As needed | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous tetrahydrofuran (100 mL) is added to the flask, followed by the careful addition of lithium aluminum deuteride (2.7 g, 0.0643 mol) in portions under a nitrogen atmosphere. The resulting suspension is stirred and cooled to 0°C in an ice bath.

-

Substrate Addition: Phenylacetonitrile (5.0 g, 0.0427 mol) is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred LiAlD₄ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup (Fieser Method): The reaction flask is cooled to 0°C in an ice bath. The excess LiAlD₄ is quenched by the slow, sequential addition of:

-

2.7 mL of deionized water

-

2.7 mL of 15% aqueous sodium hydroxide

-

8.1 mL of deionized water This procedure results in the formation of a granular precipitate of lithium and aluminum salts, which is easier to filter.[3]

-

-

Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether (3 x 50 mL).

-

Extraction and Drying: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product typically contains minor impurities and residual starting material. Two primary methods for purification are column chromatography and crystallization of the hydrochloride salt.

Purification by Column Chromatography

Amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation. To mitigate this, the silica gel can be deactivated, or a small amount of a competing base can be added to the eluent.

Caption: Workflow for purification by column chromatography.

Protocol:

-

Slurry Preparation: A slurry of silica gel (60-120 mesh) is prepared in a non-polar solvent (e.g., hexane).

-

Column Packing: The slurry is poured into a chromatography column and allowed to pack under gravity or with gentle pressure.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the column.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) containing 1% triethylamine to prevent tailing.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined.

-

Solvent Removal: The solvent is removed from the pooled fractions under reduced pressure to afford the purified this compound as a colorless oil.

Purification by Crystallization of the Hydrochloride Salt

Conversion of the amine to its hydrochloride salt often yields a stable, crystalline solid that can be purified by recrystallization.

Protocol:

-

Salt Formation: The purified oil from chromatography is dissolved in anhydrous diethyl ether. Anhydrous HCl (gas or a solution in ether) is bubbled through the solution until precipitation is complete.

-

Isolation: The white precipitate of this compound hydrochloride is collected by vacuum filtration and washed with cold diethyl ether.

-

Recrystallization: The hydrochloride salt is recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/water, to achieve high purity.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton signals corresponding to the α and β positions of the ethylamine chain should be significantly reduced or absent, confirming deuterium incorporation. The aromatic protons should remain unchanged. |

| ²H NMR | A signal corresponding to the deuterium atoms at the α and β positions should be observed. |

| Mass Spectrometry (MS) | The molecular ion peak should be observed at m/z corresponding to the mass of the deuterated compound (C₈H₇D₄N), which is approximately 125.20 g/mol .[4][5] |

| Purity (GC-MS or HPLC) | Should be >98% to be suitable as an internal standard.[2] |

Safety Considerations

-

Lithium aluminum deuteride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out in a dry, inert atmosphere (e.g., under nitrogen or argon) in a well-ventilated fume hood.[3]

-

Phenylacetonitrile is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use only freshly distilled or inhibitor-free THF.

This guide provides a robust framework for the synthesis and purification of this compound. Adherence to the described protocols and safety precautions will enable researchers to produce this valuable internal standard with high purity and in good yield.

References

-

A general, versatile and divergent synthesis of selectively deuterated amines. RSC Publishing. Available at: [Link]

-

Selective Synthesis of mono- and di-Methylated Amines using Methanol and Sodium Azide as C1 and N1 Sources. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

-

Isolation and characterization of phenylethylamine and phenylethanolamine from human brain. PubMed. Available at: [Link]

-

Why do toxicologists need an internal standard?. Chiron.no. Available at: [Link]

-

Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. PubMed. Available at: [Link]

-

Phenethylamine | C8H11N | CID 1001. PubChem - NIH. Available at: [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

-

19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]

-

A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

The laboratory preparation of lithium deuteride and lithium aluminium deuteride. ResearchGate. Available at: [Link]

-

phenethyl amine phenethylamine. The Good Scents Company. Available at: [Link]

-

Reduction of Carbonyls with Lithium Aluminum Hydride and Sodium Borohydride. YouTube. Available at: [Link]

- US6994838B2 - Process for the preparation of lithium aluminium hydride solutions. Google Patents.

- EP1394106A1 - Process for preparing lithium aluminum hydride solutions. Google Patents.

- CN104759215A - Preparation process for lithium aluminum hydride-tetrahydrofuran solution. Google Patents.

Sources

Introduction: The Imperative for Precision in Bioanalysis

An In-depth Technical Guide to Benzeneethan-d4-amine (Phenethylamine-d4) for Advanced Bioanalytical Applications

In the landscape of drug development and clinical research, the accurate quantification of endogenous molecules and pharmaceutical compounds in biological matrices is paramount. Phenethylamine, a trace amine naturally found in the mammalian central nervous system, functions as a crucial neuromodulator and neurotransmitter.[1][2] Its structural backbone is the basis for a vast class of psychoactive drugs and stimulants.[3] Consequently, the ability to reliably measure its concentration is critical for neuroscience research, clinical diagnostics, and forensic toxicology.

The "gold standard" for quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity. However, its accuracy is susceptible to variations in sample preparation, instrument response, and matrix effects. To counteract these variables, the principle of isotope dilution is employed, utilizing a stable isotope-labeled internal standard (SIL-IS).[4][5] This guide provides a comprehensive technical overview of this compound (Phenethylamine-d4), the deuterated analogue of phenethylamine, and its application as an indispensable tool for achieving the highest level of analytical rigor.

Physicochemical Properties of this compound

This compound is a synthetic, non-radioactive isotopologue of phenethylamine where four hydrogen atoms on the ethylamine side-chain have been replaced with deuterium. This substitution at metabolically stable positions is a critical design feature, preventing back-exchange of deuterium for hydrogen and ensuring the stability of the label throughout the analytical process.

| Property | Data | Source(s) |

| Chemical Name | Benzeneethan-1,1,2,2-d4-amine | [1][6] |

| Synonyms | Phenethylamine-d4, 2-Phenylethyl-1,1,2,2-d4-amine | [1][7][8] |

| CAS Number | 87620-08-4 | [1][2][7][9][10] |

| Molecular Formula | C₈H₇D₄N | [7][9] |

| Molecular Weight | 125.19 g/mol | [7] |

| Appearance | Neat / Colorless to Light Yellow Liquid | [1] |

| Unlabeled CAS Number | 64-04-0 (Phenethylamine) | [6][11] |

Core Application: The Principle of Isotope Dilution Mass Spectrometry

The utility of this compound lies in its near-perfect mimicry of the native analyte, phenethylamine. As an ideal internal standard, it exhibits virtually identical chemical and physical properties.[4]

-

Co-elution: It co-elutes with the unlabeled phenethylamine during chromatographic separation. This is the most critical requirement, as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement at the same point in time.

-

Extraction Recovery: It mirrors the extraction efficiency of the analyte from complex matrices like plasma, urine, or brain tissue. Any loss of the analyte during sample preparation is matched by a proportional loss of the internal standard.[4]

-

Ionization Efficiency: Both compounds have the same ionization response in the mass spectrometer's ion source.

By adding a known concentration of this compound to every sample, calibrator, and quality control standard at the very beginning of the workflow, quantification is based on the ratio of the analyte's response to the internal standard's response. This ratiometric measurement corrects for variations, leading to highly accurate and precise results.[5]

Experimental Protocol: Quantification of Phenethylamine in Human Urine by LC-MS/MS

This protocol describes a robust "dilute-and-shoot" method, which is favored for its simplicity, high throughput, and minimal sample preparation, reducing potential analyte loss.[12][13]

1. Materials and Reagents

-

Analytes: Phenethylamine, this compound (Internal Standard).

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Additives: Formic acid (≥98%), Ammonium acetate.

-

Supplies: 0.22 µm PVDF syringe filters, autosampler vials.

2. Preparation of Standards and Working Solutions

-

Causality: Preparing accurate stock and working solutions is fundamental for a valid calibration curve. Using a 50% methanol/water solution for the final working solutions ensures compatibility with the initial mobile phase conditions and prevents analyte precipitation.

-

Protocol:

-

Prepare individual stock solutions of phenethylamine and this compound in methanol at a concentration of 1.0 mg/mL.

-

Prepare an intermediate stock solution of phenethylamine by diluting the primary stock.

-

Prepare a working internal standard (IS) solution by diluting the this compound stock solution with 50% methanol to a final concentration of 500 ng/mL.[13]

-

Prepare calibration standards by spiking appropriate amounts of the phenethylamine intermediate stock into drug-free urine to achieve a concentration range of 1.0 to 50.0 ng/mL.[12]

-

3. Sample Preparation

-

Causality: A "dilute-and-shoot" approach is effective for urine samples where the analyte concentration is expected to be relatively high and the matrix complexity is lower than that of blood or plasma. Centrifugation removes particulates that could clog the LC system.[13]

-

Protocol:

-

Centrifuge raw urine samples at 3000 x g for 5 minutes.

-

In an autosampler vial, combine 20 µL of the urine supernatant with 20 µL of the IS working solution (500 ng/mL).

-

Dilute the mixture with 960 µL of 50% methanol/water.

-

Vortex to mix.

-

Filter the final solution through a 0.22 µm PVDF filter before placing it in the autosampler.

-

4. LC-MS/MS Conditions

-

Causality: A Phenyl-Hexyl column provides a unique selectivity for aromatic compounds like phenethylamine. The gradient elution with acidified mobile phases ensures good peak shape and efficient ionization in positive electrospray mode.[12][13]

-

Protocol:

-

LC System: Standard UHPLC/HPLC system.

-

Column: Phenomenex Kinetex® Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm).[12]

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[12]

-

Mobile Phase B: 0.1% formic acid in methanol.[12]

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step.

-

Column Temperature: 40 °C.

-

Injection Volume: 5-10 µL.

-

5. Mass Spectrometry Parameters

-

Causality: Electrospray ionization in positive mode (ESI+) is highly effective for amines, which readily accept a proton to form a positive ion [M+H]+. Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

-

Protocol:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Ion Spray Voltage: ~5.5 kV.[13]

-

Temperature: ~550 °C.[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Phenethylamine: Q1: 122.1 m/z → Q3: 105.1 m/z (Precursor [M+H]+ → Product [loss of NH3])

-

This compound (IS): Q1: 126.2 m/z → Q3: 107.1 m/z (Precursor [M+D+H]+ → Product [loss of ND2H])

-

-

Overview of Synthesis

The synthesis of selectively deuterated amines is a field of significant interest, particularly for applications in medicinal chemistry to alter metabolic profiles.[14][15] While several methods exist, a common strategy involves the reduction of a suitable precursor with a deuterium source.

A versatile approach involves the reduction of ynamides, which can be prepared from corresponding bromoalkynes. This allows for the selective introduction of deuterium at the α and/or β positions relative to the nitrogen atom.[14]

Sources

- 1. Phenethylamine-d4 | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. selectscience.net [selectscience.net]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. scispace.com [scispace.com]

- 6. Phenethylamine-d4 | CAS 87620-08-4 | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. 87620-08-4 CAS MSDS (2-PHENYLETHYL-1,1,2,2-D4-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. usbio.net [usbio.net]

- 10. xcessbio.com [xcessbio.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov.tw [fda.gov.tw]

- 14. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

Navigating the Commercial Landscape of Benzeneethan-d4-amine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the procurement of high-purity, well-characterized chemical reagents is a foundational pillar of experimental success. Among the vast catalog of essential molecules, deuterated compounds hold a special significance, particularly as internal standards in quantitative mass spectrometry. This guide provides an in-depth technical overview of the commercial suppliers of Benzeneethan-d4-amine (also known as Phenethylamine-d4), a critical reagent for a multitude of bioanalytical applications. We will delve into the offerings of key suppliers, the importance of rigorous quality control, and the practical considerations for selecting and utilizing this deuterated standard.

The Critical Role of this compound in Modern Research

This compound, the deuterated analogue of phenethylamine, is a powerful tool in the analytical chemist's arsenal. Its near-identical chemical and physical properties to the endogenous analyte, coupled with a distinct mass difference, make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1] The use of such stable isotope-labeled internal standards (SIL-IS) is paramount for correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the accuracy and precision of quantitative data.[2][3] This is particularly crucial in complex biological matrices like plasma, where matrix effects can significantly impact analytical results.[2]

The decision to invest in a high-quality deuterated standard like this compound is not merely a matter of preference but a cornerstone of robust and reliable bioanalysis. Regulatory bodies such as the European Medicines Agency (EMA) have noted that a vast majority of submissions incorporate SIL-IS, underscoring their importance in generating defensible data for clinical and preclinical studies.[2]

Key Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer this compound, each with its own product specifications and documentation. Below is a comparative overview of some of the leading suppliers in the market.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Isotopic Purity (Typical) | Chemical Purity (Typical) | Available Forms |

| Sigma-Aldrich (Merck) | Phenethyl-1,1,2,2-d4-amine | 87620-08-4 | C₈H₇D₄N | 98 atom % D | 98% (CP) | Free Base |

| LGC Standards (TRC) | 2-Phenylethyl-1,1,2,2-d4-amine | 87620-08-4 | C₈H₇D₄N | >95% | >95% (HPLC) | Free Base |

| Santa Cruz Biotechnology | Phenethylamine-d4 | 87620-08-4 | C₈H₇D₄N | Not specified | Not specified | Free Base |

| CDN Isotopes | 2-Phenylethyl-1,1,2,2-d4-amine | 87620-08-4 | C₆H₅CD₂CD₂NH₂ | 98 atom % D | Not specified | Free Base |

| Clearsynth | Phenethylamine D4 HCl | 1631986-59-8 | C₈H₈D₄ClN | Not specified | Not specified | HCl Salt |

It is imperative for researchers to consult the supplier's website and product documentation for the most current and lot-specific information.

The Cornerstone of Quality: Understanding the Certificate of Analysis

The Certificate of Analysis (CoA) is the single most important document accompanying a deuterated standard. It provides a comprehensive summary of the quality control testing performed on a specific batch of the compound. While the exact format may vary between suppliers, a typical CoA for this compound will include the following critical information:

-

Identity Confirmation: Verification of the chemical structure, often through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and/or ¹³C-NMR) and Mass Spectrometry (MS).

-

Chemical Purity: Determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage.

-

Isotopic Purity (or Isotopic Enrichment): This crucial parameter quantifies the percentage of the deuterated species relative to the unlabeled and partially labeled species. It is typically determined by mass spectrometry.

-

Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process, usually by GC.

-

Physical Properties: Such as appearance (e.g., colorless oil, white solid).

Below is a representative example of what a Certificate of Analysis for this compound might look like:

Representative Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | Colorless to pale yellow liquid | Conforms | Visual |

| Identity by ¹H-NMR | Conforms to structure | Conforms | NMR |

| Chemical Purity by HPLC | ≥ 98.0% | 99.2% | HPLC |

| Isotopic Enrichment | ≥ 98 atom % D | 98.5 atom % D | Mass Spectrometry |

| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |

The Science of Synthesis and Quality Control

The synthesis of deuterated compounds like this compound requires specialized chemical expertise. While specific proprietary methods may vary, a general approach often involves the reduction of a suitable precursor with a deuterium source. For instance, the reduction of phenylacetonitrile with a deuterating agent like lithium aluminum deuteride (LiAlD₄) is a plausible synthetic route.

Caption: A generalized synthetic workflow for this compound.

The subsequent quality control is a multi-step process designed to ensure the identity, purity, and isotopic enrichment of the final product.

Caption: A typical quality control workflow for deuterated standards.

Experimental Protocol: Utilizing this compound as an Internal Standard in LC-MS/MS Bioanalysis

The following is a generalized, step-by-step protocol for the use of this compound as an internal standard for the quantification of phenethylamine in a biological matrix (e.g., plasma).

1. Preparation of Stock Solutions:

- Prepare a primary stock solution of phenethylamine (the analyte) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

- Prepare a primary stock solution of this compound (the internal standard) in the same solvent at a concentration of 1 mg/mL.

- Store stock solutions at -20°C or as recommended by the supplier.[4]

2. Preparation of Calibration Standards and Quality Control Samples:

- Prepare a series of working standard solutions of phenethylamine by serial dilution of the primary stock solution.

- Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

- To a set of blank biological matrix samples, spike the phenethylamine working standards to create calibration standards at various concentrations.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

- To 100 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the working internal standard solution.

- Add 300 µL of cold acetonitrile to precipitate proteins.

- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

- Inject the reconstituted samples onto a suitable LC column (e.g., C18).

- Develop a gradient elution method to achieve chromatographic separation of phenethylamine.

- Optimize the mass spectrometer parameters for the detection of both phenethylamine and this compound using multiple reaction monitoring (MRM).

- Phenethylamine MRM transition: e.g., m/z 122 -> 105

- This compound MRM transition: e.g., m/z 126 -> 109

5. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard for each sample.

- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

- Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Best Practices for Handling and Storage

To ensure the integrity of this compound, proper handling and storage are crucial. Deuterated compounds can be susceptible to hydrogen-deuterium (H-D) exchange, particularly if they possess labile deuterium atoms or are exposed to protic solvents or moisture.[5]

-

Storage: Store the compound in a tightly sealed container at the temperature recommended by the supplier, typically refrigerated or frozen.[4] Protect from light.

-

Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5][6] Use dry solvents and glassware.[6]

-

Solution Stability: When preparing solutions, assess their stability over time and under different storage conditions to ensure that the concentration and isotopic purity remain unchanged.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of phenethylamine and related compounds. The selection of a reliable commercial supplier is a critical first step in ensuring the quality and accuracy of experimental data. By carefully evaluating the product specifications, scrutinizing the Certificate of Analysis, and adhering to best practices for handling and use, scientists can confidently incorporate this deuterated internal standard into their analytical workflows, ultimately contributing to the generation of robust and reproducible scientific outcomes.

References

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Heudi, O., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 89(24), 13047–13055. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(1), 131-137. [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Stability, Storage, and Handling of Benzeneethan-d4-amine

Introduction

For researchers engaged in drug metabolism, pharmacokinetic (DMPK) studies, and quantitative bioanalysis, the integrity of internal standards and metabolic tracers is non-negotiable. Benzeneethan-d4-amine, a deuterated isotopologue of phenylethylamine, serves as a critical tool in these fields. Its utility is directly proportional to its chemical and isotopic purity. This guide provides an in-depth examination of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and stability assessment to ensure data of the highest quality and reliability.

Core Principles: The Physicochemical Landscape and the Deuterium Advantage

Understanding the stability of this compound begins with the foundational properties of its parent compound, phenylethylamine, and the profound impact of isotopic substitution. Phenylethylamine is a primary aromatic amine, existing as a colorless liquid with a characteristic fishy odor.[1] It is strongly basic and reactive, notably combining with atmospheric carbon dioxide to form a solid carbonate salt upon exposure to air.[1]

The strategic replacement of four hydrogen atoms with deuterium on the ethyl side-chain (—CD₂-CD₂-NH₂) is not a trivial modification. This deuteration imparts a significant stabilizing advantage primarily through the Kinetic Isotope Effect (KIE) .[][3] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break.[4][5] This is particularly relevant for this compound because the primary route of metabolic degradation for phenylethylamine is enzymatic oxidation at the ethyl chain by monoamine oxidases (MAO).[1][6][7] The KIE slows this metabolic process considerably, making this compound a more stable tracer and a more reliable internal standard in biological matrices compared to its non-deuterated counterpart.[3][5]

| Property | Value (for Phenylethylamine) | Impact of d4-Deuteration |

| Chemical Formula | C₈H₁₁N | C₈H₇D₄N |

| Appearance | Colorless liquid | Colorless liquid |

| Basicity (pKb) | 4.17 | Essentially unchanged |

| Boiling Point | 195 °C | Slightly higher due to increased mass |

| Key Reactivity | Reacts with CO₂ in air; susceptible to oxidation | Similar chemical reactivity, but metabolically more stable |

| Primary Metabolic Fate | MAO-catalyzed oxidation to phenylacetaldehyde | Rate of MAO-catalyzed oxidation is significantly reduced (KIE) |

Degradation Pathways and Factors Influencing Stability

The long-term integrity of this compound depends on mitigating both chemical and isotopic degradation.

Chemical Stability

The amine functional group and aromatic ring make the molecule susceptible to several degradation pathways:

-

Oxidation: Like many primary amines, this compound can be oxidized by atmospheric oxygen. This process can be accelerated by the presence of light and trace metal ions, leading to the formation of colored impurities.

-

Reaction with Carbon Dioxide: Upon exposure to air, the basic amine group readily reacts with CO₂ to form a non-volatile carbonate salt.[1] This alters the compound's physical form and can complicate accurate weighing and solution preparation.

-

Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation, particularly of the aromatic ring.

-

Temperature: Elevated temperatures increase the rate of all chemical degradation reactions.[8] For amines, thermal stability is crucial to prevent decomposition.[9]

Isotopic Stability

The C-D bonds on the ethyl chain of this compound are non-labile and not prone to back-exchange with hydrogen from atmospheric moisture or protic solvents under standard storage and handling conditions. Isotopic purity is therefore generally very high and stable over time, provided the compound is chemically intact.

Metabolic Degradation Pathway (in Biological Systems)

To fully appreciate the utility of this compound, understanding its metabolic context is key. The primary pathway involves oxidation by MAO-A and MAO-B to form phenylacetaldehyde-d4, which is then rapidly converted to phenylacetic acid-d4 by aldehyde dehydrogenase (ALDH).[1][7]

Caption: Metabolic pathway of this compound slowed by the Kinetic Isotope Effect (KIE).

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the purity of this compound.

Long-Term Storage of Neat Compound

The primary objective is to protect the material from air, light, moisture, and heat.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes degradation kinetics and volatility. |

| Light Exposure | Store in amber glass vials in the dark | Prevents photodegradation. |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric CO₂. |

| Container | Tightly sealed amber glass vials | Glass is inert; amber color protects from light; tight seal prevents moisture and air ingress. |

| Environment | Dry, well-ventilated area | Prevents moisture absorption (hygroscopicity).[8][10] |

Storage of Solutions

Stock solutions should be prepared and stored with equal care.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous, high-purity solvent (e.g., Methanol, Acetonitrile) | Prevents hydrolysis and introduction of impurities. |

| Temperature | -20°C to -80°C | Enhances long-term stability of the solution. |

| Container | Small volume aliquots in amber glass vials with PTFE-lined caps | Minimizes freeze-thaw cycles and solvent evaporation. |

| Atmosphere | Headspace flushed with inert gas before sealing | Protects the solution from oxidation. |

Step-by-Step Handling Protocol

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold compound.

-

Inert Atmosphere: If possible, handle the compound inside a glove box or use a gentle stream of inert gas (Argon or Nitrogen) to blanket the material while weighing and aliquoting.

-

Dispensing: Use clean, dry spatulas and glassware. Quickly and accurately weigh the desired amount into a suitable vial.

-

Resealing: Immediately after dispensing, flush the headspace of the original container with inert gas, securely reseal the cap, and wrap the cap with paraffin film for extra protection.

-

Storage: Promptly return the container to its designated storage condition (e.g., -20°C freezer).

Experimental Protocols for Stability Assessment

A self-validating system requires empirical verification of stability. The following protocols provide a framework for a comprehensive stability assessment program.

Caption: Workflow for a comprehensive long-term stability study of this compound.

Protocol 4.1: Long-Term Stability Study[11]

-

Objective: To determine the shelf-life of this compound under recommended storage conditions.

-

Methodology:

-

Receive and characterize the initial batch of the compound (t=0). Perform purity analysis via HPLC-UV and/or LC-MS, and confirm identity and isotopic enrichment via NMR or high-resolution mass spectrometry.

-

Aliquot the neat compound into multiple amber glass vials.

-

Flush each vial with argon, seal tightly, and store at the recommended condition (-20°C) and at least one accelerated condition (e.g., 4°C).

-

At designated time points (e.g., 3, 6, 12, 24, 36 months), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature.

-

Prepare a solution of known concentration and analyze using a validated, stability-indicating analytical method (see Protocol 4.3).

-

Compare the purity results to the t=0 data. A significant decrease in purity (e.g., >2%) indicates degradation.

-

Protocol 4.2: Forced Degradation Study

-

Objective: To identify potential degradation products and degradation pathways under stress conditions. This is crucial for developing a stability-indicating analytical method.

-

Methodology:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to various stress conditions in parallel:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Photolytic: Expose to high-intensity UV light (e.g., 254 nm) for 24 hours.

-

Thermal: Heat at 80°C for 48 hours.

-

-

Analyze all stressed samples, along with a control sample, by LC-MS/MS.

-

Identify and characterize any new peaks that appear, which represent potential degradation products.

-

Protocol 4.3: Stability-Indicating Analytical Method

-

Objective: To develop a quantitative method capable of separating the intact this compound from all potential degradation products identified in the forced degradation study.

-

Recommended Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The gradient should be optimized to resolve the parent peak from all degradant peaks.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Monitor a specific precursor-to-product ion transition for this compound.

-

Monitor transitions for any known degradation products.

-

-

Purity Assessment: Purity is calculated as the peak area of the parent compound divided by the total peak area of all related substances (parent + degradants), expressed as a percentage.

-

Conclusion

The stability of this compound is robust, particularly due to the kinetic isotope effect which slows its primary metabolic degradation pathway. However, as a primary aromatic amine, it remains susceptible to chemical degradation from oxidation, light, and atmospheric carbon dioxide. By implementing the rigorous storage, handling, and verification protocols outlined in this guide, researchers can ensure the chemical and isotopic integrity of this vital compound, thereby safeguarding the accuracy and reproducibility of their experimental results.

References

-

ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and... Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

PubMed. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. Retrieved from [Link]

-

Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

-

ResearchGate. (2016). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Banyan Treatment Center. (n.d.). What Is Phenethylamine? Retrieved from [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

PubMed Central. (n.d.). Applications of stable isotopes in clinical pharmacology. Retrieved from [Link]

-

Synerzine. (n.d.). Benzeneethanamine - Safety Data Sheet. Retrieved from [Link]

-

Kern County. (2018). SAFETY DATA SHEET DREXEL DE-AMINE 4. Retrieved from [Link]

-

Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved from [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. Retrieved from [Link]

-

Newsom Seed. (n.d.). MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Retrieved from [Link]

-

CDMS.net. (2017). 2,4-D Amine 4 Safety Data Sheet. Retrieved from [Link]

-

Newsom Seed. (n.d.). MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

Rose Pest Solutions. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

Ragan & Massey. (2015). Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control Safety Data Sheet. Retrieved from [Link]

-

PubMed Central. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Retrieved from [Link]

-

Analytice. (2017). Primary, secondary and tertiary amine analysis laboratories. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. banyantreatmentcenter.com [banyantreatmentcenter.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

- 10. diplomatacomercial.com [diplomatacomercial.com]

A Senior Application Scientist's Guide to the Safe Handling of Benzeneethan-d4-amine

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for Benzeneethan-d4-amine (also known as Phenethylamine-d4). As a deuterated isotopologue of phenethylamine, its chemical reactivity and biological activity are of significant interest in metabolic, pharmacokinetic, and mechanistic studies. While the incorporation of stable isotopes does not confer radioactivity, the inherent chemical hazards of the parent molecule remain. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Identification and Physicochemical Properties

This compound is phenethylamine in which the four hydrogen atoms on the ethyl chain have been replaced with deuterium. This selective labeling is a powerful tool for researchers, primarily for use in mass spectrometry-based quantification and for studying kinetic isotope effects in drug metabolism.[1][2][3]

From a safety perspective, the critical takeaway is that stable, non-radioactive isotopic labeling does not alter the fundamental chemical hazards of a compound.[4] Therefore, the safety protocols for this compound are predicated on the known hazards of phenethylamine.

Table 1: Physicochemical Properties of Phenethylamine (as a proxy for this compound)

| Property | Value | Rationale for Safety Consideration |

| CAS Number | 87620-08-4 (d4); 64-04-0 (unlabeled)[5] | Ensures correct identification and retrieval of safety information. |

| Molecular Formula | C₈H₇D₄N[5][6] | Confirms chemical identity. |

| Molecular Weight | ~125.19 g/mol [6] | Higher than unlabeled (121.18 g/mol ), relevant for accurate measurements. |

| Appearance | Colorless to light yellow liquid | Visual inspection can indicate purity or degradation. |

| Boiling Point | 197-200 °C (387-392 °F) | Its relatively high boiling point means it is not highly volatile at room temperature, but vapor can be generated upon heating. |

| Density | 0.962 g/cm³ at 20 °C (68 °F) | Vapors are heavier than air and may accumulate in low-lying areas. |

| Flash Point | ~80-90 °C (~176-194 °F) (Combustible Liquid) | The material is a combustible liquid and requires precautions against ignition sources, especially during heating. |

| Solubility | Soluble in water, ethanol, ether | High water solubility increases the risk of contaminating aqueous environments if spilled. |

| log Pow | 1.41 | Indicates low potential for bioaccumulation. |

Hazard Identification and GHS Classification

This compound, like its parent compound, is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary dangers are its toxicity upon ingestion and its corrosive nature to skin and eyes. Understanding these classifications is paramount for implementing appropriate controls.

Table 2: GHS Hazard Classification for Phenethylamine

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid. |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage. |

| Aquatic Hazard (Acute) | 3 | H402: Harmful to aquatic life. |

The following diagram illustrates the necessary GHS pictograms and the corresponding signal word, providing an immediate visual reference for the hazards associated with this chemical.

Caption: GHS Pictograms and Signal Word for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, a stringent set of handling protocols must be followed. The primary goal is to prevent any contact with the skin, eyes, or respiratory tract.

Engineering Controls

The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied.

-

Fume Hood: All handling of the neat compound or concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

-

Eyewash Station and Safety Shower: Immediate access to a functional eyewash station and safety shower is mandatory in any area where the compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the hazards.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in conjunction with goggles when there is a risk of splashing (e.g., during transfers of larger volumes or when heating).[8]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use and change them frequently.

-

Lab Coat: A flame-retardant lab coat that fastens securely is required. Ensure cuffs are tucked into gloves to prevent skin exposure.

-

Clothing: Long pants and closed-toe shoes are mandatory. Do not wear shorts, skirts, or sandals in the laboratory.

-

The logical flow for donning and using PPE is crucial for ensuring its effectiveness.

Caption: Workflow for PPE and Safe Handling.

Storage and Stability

Proper storage is essential to maintain the integrity of this valuable research compound and to prevent hazardous situations.

-

Container: Keep the compound in its original, tightly sealed container.[9] Due to its corrosive nature towards some metals, storage in non-metal containers may be required.

-

Atmosphere: The compound is air-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[8][9]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

Emergency Procedures: A Self-Validating System

Preparedness is the cornerstone of laboratory safety. The following protocols are designed to be a self-validating system, where each step logically follows the last to mitigate harm effectively.

Experimental Protocol: Spill Response

-

Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and call emergency services.

-

Isolate: Restrict access to the spill area.

-

Ventilate: Ensure the fume hood is operational. Do not attempt to clean a large spill outside of a fume hood.

-

Protect: Don appropriate PPE, including respiratory protection if necessary.

-

Contain: Cover drains to prevent environmental release. Use a liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

-

Neutralize (with caution): Do not attempt to neutralize a corrosive spill without specific training and appropriate materials.

-

Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the affected area with soap and water, followed by a thorough rinse.

-

Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

First Aid Measures

The immediate response to an exposure is critical to minimizing injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

The following diagram outlines the decision-making process in the event of an emergency.

Caption: Decision Tree for Emergency Response.

Toxicological Information and Disposal

Toxicology

Phenethylamine is a psychoactive compound that affects dopamine levels and can act as a stimulant.[10] It is structurally similar to amphetamine and may cause similar side effects, such as rapid heart rate, anxiety, or agitation.[11] Acute toxicity via ingestion is high (Oral LD50 data for the parent compound is in the range of toxic substances). Chronic exposure can cause damage to organs.[12] While deuteration can sometimes alter metabolic pathways (the kinetic isotope effect), the acute toxicological profile should be considered identical to the unlabeled compound.[1]

Disposal

As a stable isotopically labeled compound, this compound does not require special disposal procedures related to radioactivity.[4] However, it must be disposed of as hazardous chemical waste.

-

All waste containing this compound, including contaminated absorbent materials, pipette tips, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[] Do not pour down the drain or mix with general laboratory waste.[4]

Conclusion

This compound is an invaluable tool for scientific research. Its safe and effective use hinges on a thorough understanding of its inherent chemical hazards, which mirror those of its non-deuterated parent, phenethylamine. By adhering to the principles of engineering controls, diligent use of personal protective equipment, proper storage, and robust emergency preparedness, researchers can mitigate risks and ensure both personal safety and the integrity of their experimental outcomes. This guide serves as a foundational document to be integrated into laboratory-specific safety training and standard operating procedures.

References

-

How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. [Link]

-

How To Properly Store Your Radiolabeled Compounds - Moravek. [Link]

-

Managing Storage of Radiolabeled Compounds - ORS News2Use - NIH. [Link]

-

Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - MDPI. [Link]

-

Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. [Link]

-

A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing). [Link]

-

Isotopic labeling - Wikipedia. [Link]

-

Material Safety Data Sheet Benzene. [Link]

-

Benzene - SDS EU (Reach Annex II) - Molgroup - Chemicals. [Link]

-

Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC - NIH. [Link]

-

Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. [Link]

-

The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions - MDPI. [Link]

-

Stereochemistry of ??-Deuterium Isotope Effects on Amine Basicity | Request PDF. [Link]

-

Are there any direct complaints associated with Phenethylamine (PEA) use? - Consensus. [Link]

-

Are there any direct complaints associated with Phenethylamine (PEA) use? - Consensus (alternate link). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. moravek.com [moravek.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. htpchem.com [htpchem.com]

- 10. usbio.net [usbio.net]

- 11. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 12. molgroupchemicals.com [molgroupchemicals.com]

A Technical Guide to the Application of Deuterated Phenethylamine in Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of the principles, synthesis, analysis, and application of deuterated phenethylamine. Phenethylamine, an endogenous trace amine, serves as a crucial structural motif in neuroscience and medicinal chemistry. The selective replacement of hydrogen with its stable, heavy isotope, deuterium, offers a powerful strategy to modulate its physicochemical and pharmacological properties. This guide delves into the quantum mechanical basis for this modulation—the Kinetic Isotope Effect (KIE)—and its profound impact on metabolic pathways, particularly those mediated by cytochrome P450 enzymes. We will explore the practical applications of deuterated phenethylamine as both a superior internal standard for mass spectrometry-based bioanalysis and as a strategic tool in drug development to enhance pharmacokinetic profiles. Detailed methodologies for synthesis, analytical characterization, and in vitro metabolic stability assays are presented to provide researchers, scientists, and drug development professionals with the foundational knowledge to leverage this technology.

Part 1: The Rationale for Deuteration

Introduction to Phenethylamine

Phenethylamine (PEA) is a natural monoamine alkaloid found in the mammalian brain, where it functions as a trace amine.[1][2] Structurally, it is the parent compound to a broad class of neurotransmitters, hormones, and psychoactive drugs, including dopamine, norepinephrine, and amphetamine.[3] In the central nervous system, phenethylamine acts as a neuromodulator, regulating the activity of major monoamine systems.[1][4] It is synthesized from the amino acid L-phenylalanine and is characterized by a very short biological half-life due to rapid metabolism, primarily by monoamine oxidase B (MAO-B) and cytochrome P450 (CYP) enzymes.[1][5] This inherent metabolic instability is a key driver for chemical modifications, such as deuteration, aimed at extending its physiological effects and utility.

The Principle of Site-Specific Deuteration

Deuteration is the strategic replacement of one or more hydrogen atoms (¹H, or protium) in a molecule with its heavier, stable isotope, deuterium (²H, or D).[6] Deuterium contains both a proton and a neutron in its nucleus, making it approximately twice as heavy as protium. While chemically similar, this mass difference leads to a significant physical distinction: the covalent bond formed between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[7][8] This is because the greater mass of deuterium results in a lower vibrational frequency and, consequently, a lower zero-point energy for the C-D bond compared to the C-H bond.[9][10] More energy is therefore required to break a C-D bond, a phenomenon that underpins its utility in pharmacology.[7]

The Kinetic Isotope Effect (KIE): A Mechanistic Deep Dive

The change in the rate of a chemical reaction upon isotopic substitution is known as the Kinetic Isotope Effect (KIE).[11] When the cleavage of a C-H bond is the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow the reaction down.[12][13] This is referred to as a "primary kinetic isotope effect."[14]

The magnitude of the KIE is expressed as the ratio of the rate constants for the lighter (kH) and heavier (kD) isotopes (KIE = kH/kD). For reactions involving the cleavage of a C-H bond by enzymes like cytochrome P450, this ratio can range from 2 to as high as 10, indicating a 2- to 10-fold reduction in the reaction rate at the deuterated position.[14] This effect is visualized in the energy diagram below, where the lower zero-point energy of the C-D bond results in a higher overall activation energy (Ea) for bond cleavage compared to the C-H bond.

Caption: The Kinetic Isotope Effect (KIE).

Impact on Drug Metabolism

The primary application of the KIE in pharmacology is to enhance a drug's metabolic stability. Many drug molecules, including phenethylamine, are cleared from the body via oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes.[15][16] This process often involves the cleavage of a C-H bond at a metabolically vulnerable position, or "metabolic soft spot."